molecular formula C18H17N3O7S B2590561 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one CAS No. 914232-00-1

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2590561
CAS No.: 914232-00-1
M. Wt: 419.41
InChI Key: DBMVQQYXASYDAZ-UHFFFAOYSA-N
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Description

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core substituted with a morpholinosulfonyl group and a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative.

    Introduction of the 4-Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where the benzo[d]oxazole core reacts with a 4-nitrobenzyl halide under basic conditions.

    Attachment of the Morpholinosulfonyl Group: This can be accomplished by reacting the intermediate with morpholinosulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Cyclization: The benzo[d]oxazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

    Reduction of the Nitro Group: 6-(morpholinosulfonyl)-3-(4-aminobenzyl)benzo[d]oxazol-2(3H)-one.

    Substitution at the Benzylic Position: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzo[d]oxazole core can also interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    6-(morpholinosulfonyl)-3-(4-aminobenzyl)benzo[d]oxazol-2(3H)-one: A reduced form with an amino group instead of a nitro group.

    6-(morpholinosulfonyl)-3-(4-chlorobenzyl)benzo[d]oxazol-2(3H)-one: A derivative with a chloro group instead of a nitro group.

Uniqueness

6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of a nitro group and a benzo[d]oxazole core, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c22-18-20(12-13-1-3-14(4-2-13)21(23)24)16-6-5-15(11-17(16)28-18)29(25,26)19-7-9-27-10-8-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVQQYXASYDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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